Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-21(26-14-16-4-2-1-3-5-16)22-13-18(23-8-10-25-11-9-23)17-6-7-19-20(12-17)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEONJGBMVKFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to target beta-lactamase in organisms like pseudomonas aeruginosa and serratia marcescens .
Mode of Action
It is known that benzyl carbamate derivatives are used as a protected form of ammonia in the synthesis of primary amines . This suggests that the compound may interact with its targets by releasing ammonia, which can then participate in various biochemical reactions.
Pharmacokinetics
Related compounds are known to be soluble in organic solvents and moderately soluble in water , which could influence its bioavailability.
Result of Action
Related compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes and proteins in the body
Cellular Effects
It is possible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies could provide valuable insights into these aspects.
Dosage Effects in Animal Models
The effects of different dosages of Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is possible that the compound could interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels.
Biological Activity
Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a morpholinoethyl group. Its molecular formula is . The structural representation can be summarized as follows:
- Core Structure : Benzo[d][1,3]dioxole
- Functional Groups : Carbamate and morpholine
This compound has been studied for its interaction with various biological targets. One notable area of research involves its inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.
Inhibition of Monoamine Oxidase
Research indicates that compounds similar to benzyl carbamate exhibit inhibitory effects on MAO-A and MAO-B. Inhibitors of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are important in mood regulation and neuroprotection.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- MAO Inhibition Studies : A study demonstrated that derivatives of similar compounds showed significant inhibition against MAO-A with IC50 values in the low micromolar range. This suggests that benzyl carbamate could similarly affect MAO activity, leading to potential therapeutic applications in psychiatric disorders .
- Neuroprotective Effects : Another study indicated that compounds with similar structures provided neuroprotection in animal models by modulating neurotransmitter levels, suggesting a role in treating neurodegenerative diseases .
- Antioxidant Properties : Research has shown that benzodioxole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Functional Group Impact: The ethyl oxoacetate analog (CAS 896332-89-1) shares the benzodioxole and morpholinoethyl groups but differs in the carbamate substitution, leading to a lower molecular weight (350.4 vs. ~379.4 for the target compound) .
Synthetic Routes :
- Carbamate formation in analogs often requires anhydrous solvents (e.g., pyridine) and reflux conditions, as seen in the synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide .
- Purification methods, such as column chromatography with polar eluents (e.g., PE/EtOAc 3:7), are common across benzodioxole-containing compounds .
Critical Analysis of Divergences and Limitations
Biological activity data are inferred from analogs rather than empirical studies on the target compound.
Structural vs.
Q & A
Q. Table 1: Representative Synthetic Routes
| Reagents/Conditions | Yield | Purification | Reference |
|---|---|---|---|
| DCC, EtOAc/hexane | 70–80% | Silica chromatography | |
| NaOMe/MeOH, reflux | 80–90% | Recrystallization |
How can enantioselective synthesis and purification of chiral morpholinoethyl carbamates be achieved?
Advanced Methodological Answer:
Stereochemical control requires chiral catalysts or resolution techniques:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during coupling to induce enantioselectivity .
- Dynamic kinetic resolution : Employ Raney nickel under hydrogenation conditions to reduce intermediates while preserving stereochemistry, as demonstrated in pyrrolidine derivatives .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR spectroscopy : Assign stereochemistry using - and -NMR coupling constants (e.g., vicinal for diastereomers) .
- X-ray crystallography : Resolve absolute configuration, as done for diselenide analogs in .
- Mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (error < 2 ppm) .
How can researchers assess the biological activity of this compound in neuropharmacological studies?
Advanced Answer:
- Dopamine transporter (DAT) assays : Use radiolabeled -dopamine in HEK293 cells expressing hDAT to measure inhibition (IC), as performed for MDPHP analogs .
- Intracranial self-stimulation (ICSS) : Evaluate reward-enhancing effects in rodent models, correlating structure-activity relationships (SAR) with behavioral outcomes .
What strategies optimize reaction yields for carbamate formation under varying conditions?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in SN2 mechanisms .
- Temperature control : Maintain 0–5°C during DCC coupling to minimize side reactions (e.g., urea formation) .
- Catalyst screening : Test Pd(OAc)/XPhos systems for cross-coupling steps, achieving >90% conversion in Suzuki-Miyaura reactions .
How can thermal stability and decomposition profiles be analyzed for this compound?
Advanced Answer:
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under N to identify decomposition thresholds (e.g., 200–250°C for diselenide analogs) .
- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and assess purity via sharp endothermic peaks .
What experimental designs address contradictions in reported synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent stoichiometry, solvent polarity) and identify optimal conditions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
How is this compound applied in drug discovery, particularly for protease inhibition?
Advanced Answer:
- Virtual screening : Dock the compound into uPAR (urokinase plasminogen activator receptor) using Glide SP/XP protocols to predict binding affinity .
- SAR studies : Modify the morpholinoethyl group to enhance selectivity for HIV protease, as seen in adamantane-derived carbamates .
What are common pitfalls in synthesizing morpholinoethyl carbamates, and how are they resolved?
Methodological Answer:
- Epimerization : Avoid prolonged heating; use low-temperature (-78°C) lithiation for chiral intermediates .
- Byproduct formation : Quench excess DCC with acetic acid post-reaction and filter urea precipitates .
How can researchers validate the metabolic stability of this compound in vivo?
Advanced Answer:
- LC-HRMS metabolomics : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability via intravenous/oral dosing in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
